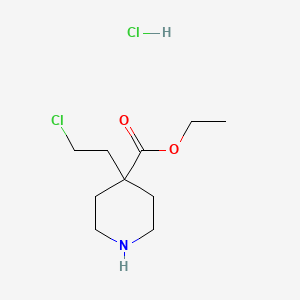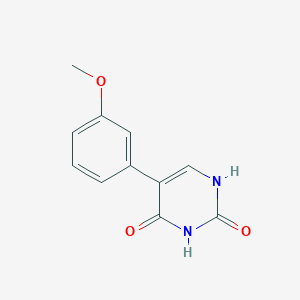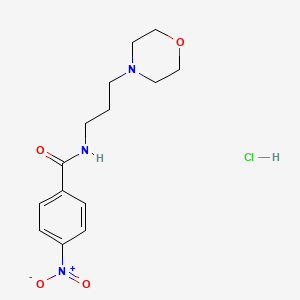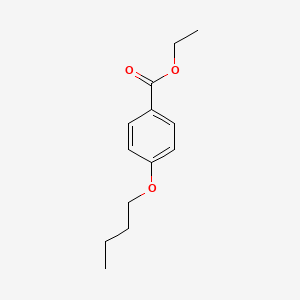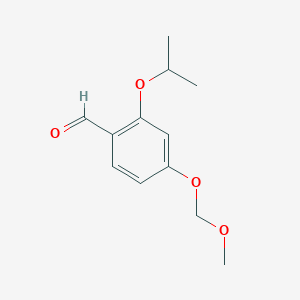![molecular formula C27H31N3 B6314163 2,6-Bis-[1-(2-isopropylphenylimino)-ethyl]pyridine CAS No. 210537-34-1](/img/structure/B6314163.png)
2,6-Bis-[1-(2-isopropylphenylimino)-ethyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis-[1-(2-isopropylphenylimino)-ethyl]pyridine, commonly referred to as BIPEP, is a heterocyclic organic compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 311.4 g/mol and a melting point of 77-79 °C. BIPEP is a derivative of pyridine and has been found to have a variety of interesting properties, including its ability to act as an acid-base catalyst and its ability to form coordination complexes. It has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and pharmaceuticals.
作用机制
BIPEP acts as an acid-base catalyst and is able to catalyze a variety of reactions. It is able to catalyze the formation of various types of coordination complexes, as well as the formation of various types of organic compounds. It is also able to catalyze the formation of a variety of heterocyclic compounds, such as pyrimidines and purines.
Biochemical and Physiological Effects
BIPEP has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-bacterial properties, as well as the ability to act as an antioxidant. It has also been found to have an effect on the activity of various enzymes, such as cytochrome P450, and to have an effect on the activity of various hormones, such as testosterone and progesterone.
实验室实验的优点和局限性
BIPEP has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using BIPEP is its ability to catalyze a variety of reactions. It is also relatively easy to synthesize and is relatively inexpensive. However, BIPEP is relatively unstable and can be difficult to purify, making it difficult to use in some laboratory experiments.
未来方向
There are a number of potential future directions for the use of BIPEP in scientific research. One potential direction is to use BIPEP as a catalyst in the synthesis of a variety of organic compounds. It could also be used to synthesize a variety of heterocyclic compounds, such as pyrimidines and purines. Additionally, BIPEP could be used to study the effects of various hormones, such as testosterone and progesterone, and to study the activity of various enzymes, such as cytochrome P450. Finally, BIPEP could be used to develop new drugs and drug delivery systems.
合成方法
BIPEP can be synthesized through a variety of methods, including the reaction of 2-isopropylphenyl isocyanate and pyridine, the reaction of 2-isopropylphenyl isothiocyanate and pyridine, and the reaction of 2-isopropylphenyl isocyanide and pyridine. The reaction of 2-isopropylphenyl isocyanate and pyridine is the most commonly used method and can be conducted in two steps. The first step involves the reaction of 2-isopropylphenyl isocyanate with pyridine, which results in the formation of 2,6-bis[1-(2-isopropylphenylimino)ethyl]pyridine. The second step involves the hydrolysis of the intermediate product to form BIPEP.
科学研究应用
BIPEP has been used in a variety of scientific research applications. It has been used as a catalyst for organic synthesis, as a ligand for coordination complexes, and as a reagent for biochemical and pharmaceutical research. It has also been used in the synthesis of a variety of organic compounds, including pyridines, quinolines, and imidazoles. In addition, it has been used in the synthesis of a variety of heterocyclic compounds, such as pyrimidines and purines.
属性
IUPAC Name |
1-[6-[C-methyl-N-(2-propan-2-ylphenyl)carbonimidoyl]pyridin-2-yl]-N-(2-propan-2-ylphenyl)ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3/c1-18(2)22-12-7-9-14-26(22)28-20(5)24-16-11-17-25(30-24)21(6)29-27-15-10-8-13-23(27)19(3)4/h7-19H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWENECYTSSULHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1N=C(C)C2=NC(=CC=C2)C(=NC3=CC=CC=C3C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



